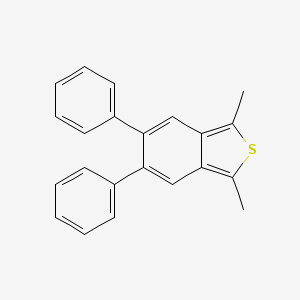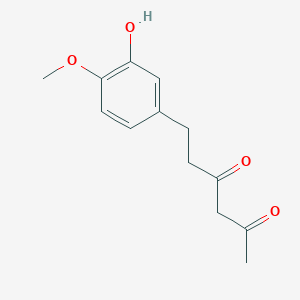
6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione is a complex organic compound characterized by its phenyl ring substituted with hydroxyl and methoxy groups, and a hexane backbone with two keto groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 3-hydroxy-4-methoxybenzene with hexane-2,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups, forming a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a strong base.
Major Products Formed:
Oxidation: 3-Hydroxy-4-methoxybenzoic acid
Reduction: 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-diol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione is used as a building block for synthesizing more complex molecules. Its phenyl ring and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antioxidant and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases, such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Wirkmechanismus
The mechanism by which 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also act as a ligand for certain receptors, influencing signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-methoxyphenylacetic acid
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
1,2,3,4-Tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-7-isoquinolinol
Uniqueness: 6-(3-Hydroxy-4-methoxyphenyl)hexane-2,4-dione stands out due to its specific arrangement of functional groups and its potential applications in various fields. While similar compounds may share structural similarities, the unique combination of hydroxyl and methoxy groups on the phenyl ring, along with the hexane backbone, gives this compound distinct properties and reactivity.
Eigenschaften
CAS-Nummer |
918629-60-4 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
6-(3-hydroxy-4-methoxyphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-13(17-2)12(16)8-10/h4,6,8,16H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
AEDSFCNLZLLJDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)CCC1=CC(=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


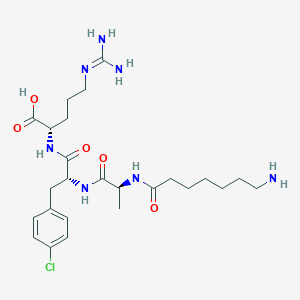
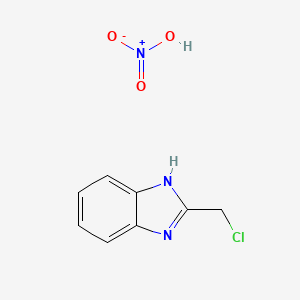
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

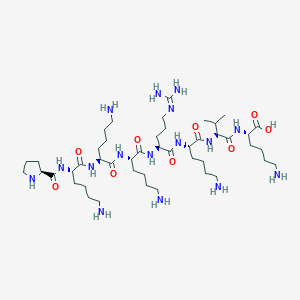
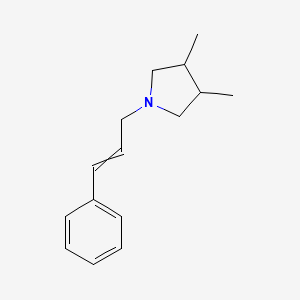
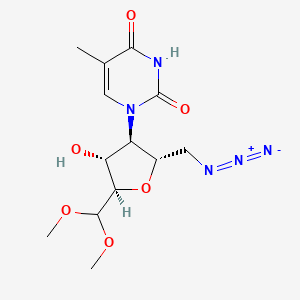
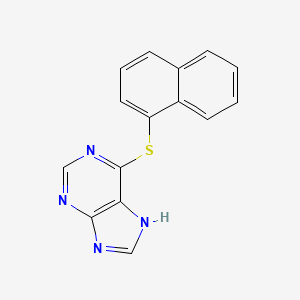

![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
